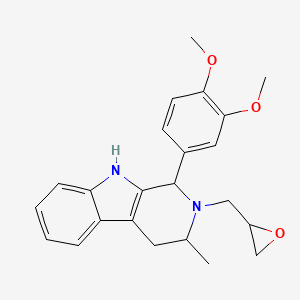
Norfenefrine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norfenefrine, also known as meta-octopamine or norphenylephrine, is a sympathomimetic medication primarily used in the treatment of hypotension (low blood pressure). It is a naturally occurring endogenous trace amine and plays a role as a minor neurotransmitter in the brain. Norfenefrine is described as an α-adrenergic receptor agonist and sympathomimetic agent, acting predominantly as an α1-adrenergic receptor agonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Norfenefrine can be synthesized from cardanol derived from cashew nut shell liquid. The key intermediate for the synthesis is 3-vinylphenol, which is obtained through ethenolysis of cardanol. Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords norfenefrine in over 70% yield .
Industrial Production Methods
The industrial production of norfenefrine involves the use of m-hydroxybenzaldehyde as a raw material. The process includes several steps, such as bromination and hydroxyamination, to achieve the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Norfenefrine undergoes various chemical reactions, including:
Oxidation: Norfenefrine can be oxidized to form m-hydroxymandelic acid.
Reduction: Reduction reactions can convert norfenefrine into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: m-Hydroxymandelic acid
Reduction: Alcohol derivatives of norfenefrine
Substitution: Various alkylated and acylated derivatives
Wissenschaftliche Forschungsanwendungen
Norfenefrine has several scientific research applications, including:
Wirkmechanismus
Norfenefrine exerts its effects by acting as an α-adrenergic receptor agonist. It predominantly targets α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure. The compound mimics the action of endogenous catecholamines, such as norepinephrine, by binding to and activating these receptors .
Vergleich Mit ähnlichen Verbindungen
Norfenefrine is structurally similar to several other compounds, including:
Norepinephrine: Both are phenethylamine derivatives, but norepinephrine has an additional hydroxyl group on the benzene ring.
Phenylephrine: Similar in structure, but phenylephrine has a methyl group on the nitrogen atom.
Etilefrine: Similar structure, but etilefrine has an ethyl group on the nitrogen atom.
Metaraminol: Similar structure, but metaraminol has a methyl group on the α-carbon.
Norfenefrine is unique due to its specific action as an α1-adrenergic receptor agonist and its role as a minor neurotransmitter in the brain .
Eigenschaften
CAS-Nummer |
1420-80-0 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-[(1S)-2-amino-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1 |
InChI-Schlüssel |
LRCXRAABFLIVAI-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)[C@@H](CN)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



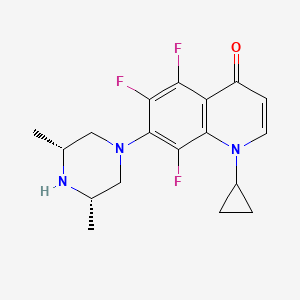
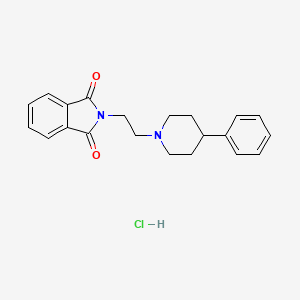

![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)


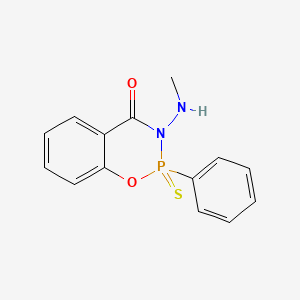
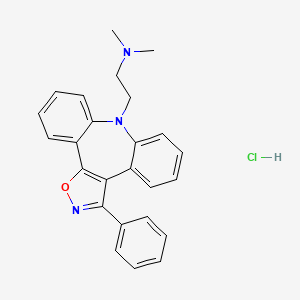
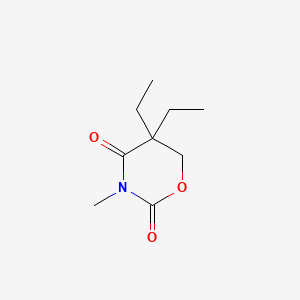
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
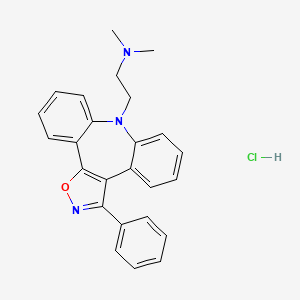
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
